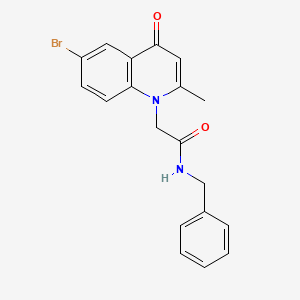![molecular formula C15H9F5O3 B14157963 Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate CAS No. 406470-61-9](/img/structure/B14157963.png)
Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group attached to a pentafluorophenoxy methyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate typically involves the esterification of 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoic acid.
Reduction: 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate exerts its effects is largely dependent on its chemical structure. The pentafluorophenoxy group can interact with various molecular targets through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]benzoate
- 4-Methyl-N-(3-(2,3,4,5,6-pentafluorophenoxy)phenyl)benzamide
- Methyl 3,4,5-trimethoxybenzoate
Uniqueness
Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorinated compounds are desired for their stability and reactivity.
Eigenschaften
CAS-Nummer |
406470-61-9 |
|---|---|
Molekularformel |
C15H9F5O3 |
Molekulargewicht |
332.22 g/mol |
IUPAC-Name |
methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate |
InChI |
InChI=1S/C15H9F5O3/c1-22-15(21)8-4-2-7(3-5-8)6-23-14-12(19)10(17)9(16)11(18)13(14)20/h2-5H,6H2,1H3 |
InChI-Schlüssel |
FDIAJTWJMONYIP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


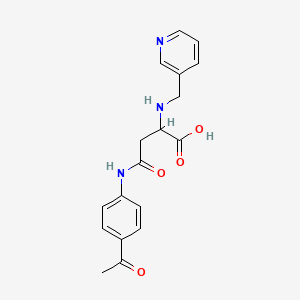
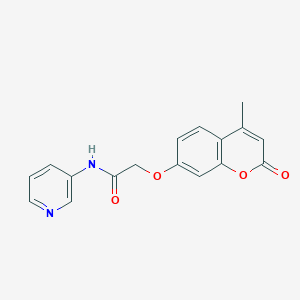
![1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14157890.png)
![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)
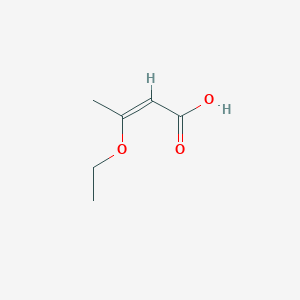
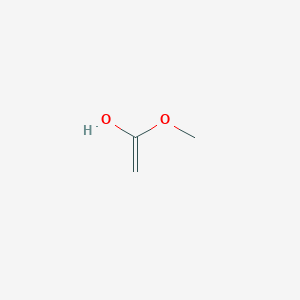
![[(1S,2S)-2-butylcyclopropyl]boronic acid](/img/structure/B14157912.png)
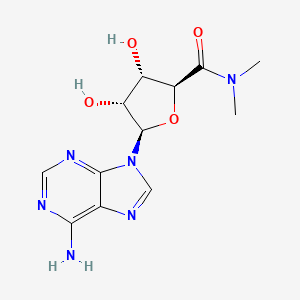
![ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14157923.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14157930.png)
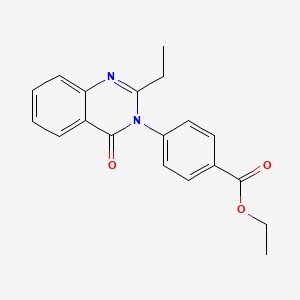

![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14157952.png)
